potassium;4-phenylbenzoate
Description
Contextual Significance of Carboxylate Salts in Organic Chemistry
Carboxylate salts, the deprotonated form of carboxylic acids, are fundamental intermediates and reagents in organic synthesis. tandfonline.comnih.gov Their formation through the reaction of a carboxylic acid with a base is a common and straightforward process. rsc.org The ionic nature of these salts, such as potassium;4-phenylbenzoate, often imparts distinct solubility characteristics compared to their parent carboxylic acids, which can be advantageous in various reaction conditions. tandfonline.comtandfonline.com
The carboxylate group (-COO-) is stabilized by resonance, which delocalizes the negative charge between the two oxygen atoms, influencing its reactivity. nih.gov Carboxylate anions are effective nucleophiles and can participate in a range of substitution reactions, for instance, with alkyl halides to form esters. nih.gov This reactivity makes them valuable in the construction of more complex molecular architectures. Furthermore, carboxylate groups are excellent ligands for metal ions, leading to the formation of coordination complexes and polymers with diverse structures and properties.
Overview of Key Academic Research Areas Pertaining to 4-Phenylbenzoate Derivatives
The 4-phenylbenzoate structure is a prominent feature in several active areas of chemical research, primarily due to its rigid, aromatic nature which can be tailored through chemical modification.
Liquid Crystals: A significant body of research focuses on the synthesis of liquid crystals incorporating the 4-phenylbenzoate core. nih.govtubitak.gov.trresearchgate.net These calamitic (rod-shaped) molecules often exhibit nematic and smectic phases. nih.govtubitak.gov.tr The synthesis of such compounds frequently involves esterification reactions where derivatives of 4-phenylbenzoic acid are key components. tandfonline.comtubitak.gov.tr Researchers have explored how modifications to the terminal groups of these phenylbenzoate derivatives influence their mesomorphic properties, including transition temperatures and the types of liquid crystalline phases observed. tandfonline.comtandfonline.comresearchgate.net
Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylate group of the 4-phenylbenzoate anion readily coordinates with metal ions, making it a valuable ligand in the construction of coordination polymers and MOFs. researchgate.net These materials are of interest for their potential applications in areas such as gas storage, catalysis, and luminescence. Research has demonstrated the formation of one-dimensional (1D) lanthanide 4-phenylbenzoate polymers that exhibit high thermal stability. researchgate.net The synthesis of such materials often involves the reaction of a metal salt with a solution of the carboxylate ligand, which can be prepared from its potassium salt. The structure of the resulting coordination polymer is influenced by the coordination geometry of the metal ion and the bridging nature of the 4-phenylbenzoate ligand.
Detailed Research Findings:
A common synthetic route to generate the 4-phenylbenzoate anion in a solution for further reactions involves the deprotonation of 4-phenylbenzoic acid with a base like potassium hydroxide (B78521) (KOH) in an aqueous solution.
In the field of liquid crystals, various derivatives of 4-alkylphenyl 4-(4-substituted-benzoyloxy)benzoate have been synthesized and their liquid crystalline properties investigated. For example, the introduction of nitro or cyano groups can significantly affect the mesophase behavior. tandfonline.com The synthesis of these materials often involves multi-step reactions, including the formation of ester linkages between different aromatic units. tandfonline.comtubitak.gov.tr
Properties
IUPAC Name |
potassium;4-phenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2.K/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H,(H,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFHESBUIHLMNZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Mechanistic Investigations
Synthetic Pathways to 4-Biphenylcarboxylic Acid Precursors
The creation of 4-biphenylcarboxylic acid, also known as 4-phenylbenzoic acid, is a critical preliminary step. ontosight.ai This biphenyl (B1667301) derivative, with a carboxylic acid group at the para position of one phenyl ring, can be synthesized through various routes, primarily involving the formation of the carboxylic acid moiety and the construction of the biphenyl framework. ontosight.ai
One common strategy to introduce the carboxylic acid group is through the oxidation of a suitable precursor. For instance, 4-biphenylmethanol (B1213676) can be oxidized to form 4-biphenylcarboxylic acid using common oxidizing agents like potassium permanganate. chemicalbook.com Similarly, 4,4'-diisopropylbiphenyl (B92181) can be oxidized using molecular oxygen in the presence of a cobalt and/or manganese catalyst to produce 4'-isopropylbiphenyl-4-carboxylic acid. google.com
Another approach involves the oxidation of 4-methylbiphenyl. The methyl group can be oxidized to a carboxylic acid in successive steps, often proceeding through alcohol and aldehyde intermediates. thermofisher.com
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming the carbon-carbon bond that creates the biphenyl structure. libretexts.orgbyjus.com This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a base. libretexts.orgajgreenchem.com
For the synthesis of 4-biphenylcarboxylic acid, a common approach is the Suzuki-Miyaura coupling of 4-bromobenzoic acid with phenylboronic acid. researchgate.net This method has been shown to achieve high yields, with some studies reporting up to 84.9%. The reaction can be optimized by carefully selecting the catalyst, base, and solvent system. For example, using a water-soluble fullerene-supported PdCl2 nanocatalyst has enabled the synthesis of biphenyl carboxylic acids in high yields at room temperature in water. researchgate.netresearchgate.net
The choice of reactants and reaction conditions can significantly impact the yield and purity of the final product. For instance, the use of palladium on carbon (Pd/C) as a catalyst has been shown to reduce palladium contamination in the final product. The reaction is also sensitive to the electronic nature of the substituents on the coupling partners. uliege.be
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling in 4-Biphenylcarboxylic Acid Synthesis
| Catalyst System | Base | Solvent | Temperature | Yield | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/water | Not specified | 64% | consensus.app |
| Pd/C | Not specified | Methanol/water | Not specified | 74-76% | |
| C₆₀-TEGs/PdCl₂ nanocatalyst | K₂CO₃ | Water | Room Temperature | >90% | researchgate.net |
Formation of Potassium;4-Phenylbenzoate
Once 4-biphenylcarboxylic acid is synthesized, it is converted to its potassium salt, this compound.
The formation of this compound is typically achieved through a neutralization reaction between 4-biphenylcarboxylic acid and a potassium base, such as potassium hydroxide (B78521) or potassium carbonate. nih.govgoogle.compressbooks.pub This is a standard acid-base reaction where the carboxylic acid donates a proton to the base, forming the carboxylate salt and water. pressbooks.pub
The process can be optimized by controlling the reaction conditions, such as temperature and pH, to ensure complete neutralization and maximize the yield of the potassium salt. For instance, in a related synthesis, a suspension hydrolyzate was neutralized to a pH of 7 by adding a saturated potassium bicarbonate solution. google.com The yield of potassium 4-hydroxy-3-phenylbenzoate in one patented process was reported to be 95.2% after neutralization. justia.com
The formation of the potassium salt involves the dissociation of the carboxylic acid in the presence of a base. The proton from the carboxylic acid group (-COOH) is transferred to the hydroxide ion (OH⁻) from the potassium hydroxide, forming water. The resulting carboxylate ion (R-COO⁻) then forms an ionic bond with the potassium ion (K⁺).
In some cases, the potassium salt of a carboxylic acid can act as a dual-function reagent, serving as both a base and a source of carbon dioxide for carboxylation reactions. soton.ac.uk Mechanistic studies have suggested that the reaction can proceed through the decarboxylation of the carboxylate to generate CO2 and a highly basic anion, which can then deprotonate a substrate. soton.ac.uk The substrate then captures the in situ generated CO2. soton.ac.uk
Investigation of Reaction Kinetics and Catalytic Cycles in Synthesis
Understanding the reaction kinetics and the catalytic cycle is crucial for optimizing the synthesis of biphenyl compounds. The Suzuki-Miyaura coupling, a key step in the synthesis of the precursor, has been extensively studied.
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: libretexts.orgbyjus.comsioc-journal.cn
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species. libretexts.orgyonedalabs.com This step is often the rate-determining step of the cycle. byjus.com
Transmetalation: The organoborane compound reacts with the palladium(II) intermediate, with the assistance of a base, to transfer the aryl group from boron to palladium. libretexts.orgbyjus.com
Reductive Elimination: The two aryl groups on the palladium complex couple, forming the biphenyl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgyonedalabs.com
Kinetic studies have been performed to understand the influence of various parameters on the reaction rate. For example, studies on Suzuki-Miyaura C-C coupling reactions for the preparation of fluorinated biphenyl derivatives have determined kinetic parameters by carrying out the reactions at different time intervals. mdpi.com The choice of the countercation for the base can also affect the reaction rate, with potassium ions having the least rate-decelerating effect in the transmetalation step for carbonate bases. acs.org
Investigations into the decarboxylation of carboxylic acid salts have also provided mechanistic insights. For example, Stern-Volmer analysis of fluorescence quenching has been used to determine the quenching constants and understand the rate of quenching of an excited state catalyst by carboxylate salts. nih.gov
Chemical Reactivity, Degradation Pathways, and Transformation Chemistry
Thermal Decomposition and Pyrolysis Mechanisms of Aromatic Carboxylate Salts
The thermal decomposition of aromatic carboxylate salts like potassium 4-phenylbenzoate is dominated by decarboxylation, particularly at temperatures between 435 and 500 °C. Studies on analogous compounds such as potassium benzoate (B1203000) reveal that these reactions proceed through specific, well-defined mechanisms. The rate of pyrolysis for benzoate salts follows the order: potassium benzoate > sodium benzoate > calcium benzoate.
The primary pathway for the thermal decomposition of potassium and sodium benzoate is an anionic mechanism. The process is initiated by the decarboxylation of the salt, which leads to the formation of a key phenyl anion intermediate. This decarboxylation is the dominant reaction pathway observed during pyrolysis. For potassium 4-phenylbenzoate, this initial step would analogously produce a 4-phenylphenyl anion (biphenyl anion) and carbon dioxide.
Following its formation, the highly reactive phenyl anion can abstract a proton from another molecule of the parent salt. This proton abstraction results in the formation of benzene and a benzoate dianion. This dianion can then react with the released carbon dioxide in what is known as the Henkel reaction, forming a di-salt of phthalic acid. In the pyrolysis of sodium and potassium benzoates, benzene and phthalate salts account for over 95% of the total products.
In the pyrolysis of potassium 4-phenylbenzoate, the initial decarboxylation would generate a biphenyl (B1667301) anion as the key intermediate. Based on studies of simpler benzoate salts, this biphenyl anion is expected to be highly reactive. Its primary reaction would be the abstraction of a proton from another molecule of potassium 4-phenylbenzoate, leading to the formation of biphenyl and a dianion of the parent salt.
In addition to proton abstraction, the anionic intermediate can participate in other reactions leading to minor products. For instance, the phenyl anion formed from potassium benzoate can react with the parent salt to generate benzophenone, which can undergo further reactions to form products like diphenylmethane, triphenylmethane, and 9-phenylfluorene. A similar cascade of reactions could be initiated by the biphenyl anion, leading to more complex, multi-ring aromatic products. Biphenyl itself is a known major product in benzene pyrolysis at lower temperatures and serves as an important intermediate in the formation of polycyclic aromatic hydrocarbons (PAH). medcraveonline.com
| Product Type | Specific Compound | Formation Pathway |
|---|---|---|
| Major Product (from decarboxylation) | Biphenyl | Proton abstraction by the intermediate biphenyl anion. |
| Major Product (Henkel reaction) | Dipotassium salt of a biphenyldicarboxylic acid | Reaction of the intermediate dianion with CO2. |
| Minor Product | Derivatives of phenyl-benzophenone | Reaction of the biphenyl anion with the parent salt. |
| Minor Product | Complex Polycyclic Aromatics | Further reactions of ketone intermediates. |
The presence of water significantly alters the course and rate of pyrolysis for aromatic carboxylate salts. In an aqueous environment, the rate of pyrolysis for salts like potassium benzoate is increased by at least a factor of three. nih.gov Water acts as an efficient trap for the highly reactive anionic intermediate. nih.gov
In an anhydrous environment, the biphenyl anion generated from potassium 4-phenylbenzoate would react with other salt molecules to form a variety of products, including biphenyl and more complex condensation products. However, in an aqueous environment, water would efficiently protonate the biphenyl anion. This reaction is very efficient and leads almost exclusively to the formation of biphenyl, drastically reducing the formation of cross-linked or condensation products. nih.gov This suggests that the pyrolysis of potassium 4-phenylbenzoate in the presence of steam would yield biphenyl with much higher selectivity than under anhydrous conditions.
Other Degradation and Stability Studies
While thermal degradation is well-characterized for analogous systems, specific studies on other degradation pathways for potassium 4-phenylbenzoate are limited. However, research on the biodegradation of biphenyl and related compounds provides insight into potential biological degradation routes.
Numerous microorganisms, including bacteria and fungi, are known to degrade biphenyl and its derivatives. nih.gov Genera such as Pseudomonas, Rhodococcus, and Sphingomonas have been identified as capable of metabolizing these compounds. nih.gov The fungus Scedosporium apiospermum can utilize phenylbenzoate (the ester) as its sole source of carbon. mdpi.com The degradation is initiated by an esterase that hydrolyzes the ester bond to yield phenol and benzoate, which are then further catabolized. mdpi.com For potassium 4-phenylbenzoate, a similar biological pathway would likely begin with its dissolution and dissociation in an aqueous environment, making the 4-phenylbenzoate anion available for microbial action, potentially through pathways that catabolize biphenyl carboxylic acids.
Exploration of Specific Chemical Transformations
Beyond degradation, the carboxylate functional group in aromatic salts can be used for specific synthetic transformations, converting them into other valuable chemical entities.
A notable transformation of aromatic carboxylic acids and their salts is deoxygenative borylation. This metal-free reaction converts the carboxylic acid group into a benzylboronate. researchgate.netnih.gov The process utilizes a potent diboron reagent, bis(catecholato)diboron (B₂cat₂), which is both strongly reducing and a unique Lewis acid. researchgate.net
In this reaction, a range of aromatic carboxylic acids or their sodium salts can be transformed into the corresponding benzylboronates. researchgate.netnih.gov This transformation is significant as it converts readily available carboxylic acids into versatile boronic acids, which are pivotal building blocks in organic synthesis, without requiring a pre-functionalization step. researchgate.net The mechanism is believed to involve a stepwise cleavage of the C-O bonds of the carboxylic group. researchgate.net This methodology represents a powerful tool for the diversification of aromatic carboxylic acids like 4-phenylbenzoic acid, obtainable from its potassium salt.
Other Electrophilic and Nucleophilic Reactivity Studies
The reactivity of potassium 4-phenylbenzoate is characterized by the interplay of the carboxylate group and the biphenyl ring system. The carboxylate, being an electron-withdrawing group, deactivates the attached phenyl ring towards electrophilic attack. Conversely, the phenoxide ion, the conjugate base of a phenol, is a potent nucleophile. The reactivity of potassium 4-phenylbenzoate can be understood in the context of reactions involving both electrophiles and nucleophiles at different sites within the molecule.
Electrophilic Reactivity
The biphenyl system in potassium 4-phenylbenzoate can undergo electrophilic aromatic substitution. The reactions of biphenyls are similar to those of benzene, proceeding through electrophilic substitution mechanisms. The presence of the carboxylate group, however, influences the position of substitution. The carbonyl moiety of the carboxylate group is deactivating and meta-directing for electrophilic substitution on the phenyl ring to which it is attached.
In contrast, the second phenyl ring, not directly bonded to the carboxylate, is activated. The lone pair of electrons on the oxygen of the ester linkage can be donated to the attached benzene ring, increasing its electron density. This makes the second ring more susceptible to electrophilic attack, favoring substitution at the ortho and para positions. Due to steric hindrance, the para position is generally the predominant site of substitution.
Nucleophilic Reactivity
Studies on related phenyl benzoate compounds provide insight into the nucleophilic reactivity involving the ester functional group. For instance, the reactions of Y-substituted-phenyl benzoates with potassium ethoxide in anhydrous ethanol (B145695) have been studied. These reactions proceed via a stepwise mechanism where the departure of the leaving group occurs after the rate-determining step. It was found that the ion-paired EtOK is more reactive than the dissociated EtO-. The potassium ion (K+) plays a catalytic role by increasing the electrophilicity of the reaction center through a four-membered cyclic transition state.
Further research on the transesterification of R-substituted phenyl benzoates with 4-methoxyphenol in the presence of K2CO3 in dimethylformamide (DMF) has shown good linear correlations with σ0 constants in Hammett plots. The low magnitude of ρLG values suggests that the leaving group's departure happens after the rate-determining step. The Brønsted coefficient values indicate a weak effect of the leaving group substituent on the reactivity of the phenyl benzoates in these reactions.
The following table summarizes the observed reactivity patterns in related phenyl benzoate compounds, which can be extrapolated to understand the potential reactivity of potassium 4-phenylbenzoate.
| Reactant | Reagent | Solvent | Key Findings |
| Y-substituted-phenyl benzoates | Potassium ethoxide (EtOK) | Anhydrous ethanol | Ion-paired EtOK is more reactive than dissociated EtO-. K+ catalyzes the reaction. |
| R-substituted phenyl benzoates | 4-methoxyphenol / K2CO3 | Dimethylformamide (DMF) | Leaving group departure occurs after the rate-determining step. Weak effect of leaving group substituent on reactivity. |
These studies collectively indicate that the ester linkage in compounds structurally similar to potassium 4-phenylbenzoate is susceptible to nucleophilic attack, with the reaction mechanism and rate being influenced by the nature of the nucleophile, the solvent, and the presence of catalytic species like potassium ions.
Applications in Contemporary Organic Synthesis and Chemical Derivatization
Role as a Precursor in Fine Chemical Synthesis
The structural framework of potassium 4-phenylbenzoate makes it a valuable starting material for creating complex molecules with specific applications in the pharmaceutical and agrochemical industries. The biphenyl (B1667301) moiety is a recognized pharmacophore and a core component in many performance chemicals.
The 4-phenylbenzoate group is integral to the synthesis of various pharmaceutical agents. A notable example is its role in the production of prostaglandin (B15479496) derivatives. wikipedia.org Prostaglandins are crucial endogenous physiologically active substances used in various clinical applications, and their synthesis is often complex. chemicalbook.comgoogle.com The compound (-)-Corey lactone 4-phenylbenzoate is a key chiral intermediate used in the manufacture of PGF₂α prostaglandin drugs. chemicalbook.comgoogle.com Its synthesis involves the esterification of a core lactone alcohol with 4-phenylbenzoic acid or its derivatives, highlighting the importance of this biphenyl structure.
Furthermore, the biphenyl template derived from 4-phenylbenzoate precursors is found in other classes of therapeutic agents. For instance, synthetic strategies for dual aromatase-sulfatase inhibitors, which are targets for hormone-dependent breast cancer, have utilized biphenyl-based structures as a foundational template. nih.gov The synthesis of thiazolidine (B150603) derivatives, which have shown potential anticancer and antimicrobial activities, also relies on building blocks that can be derived from functionalized benzoic acids. nih.gov
| Pharmaceutical Intermediate/Target | Precursor Role of 4-Phenylbenzoate Moiety | Reference(s) |
| Prostaglandin Analogues (e.g., PGF₂α) | Forms the (-)-Corey lactone 4-phenylbenzoate intermediate. chemicalbook.comgoogle.com | wikipedia.orgchemicalbook.comgoogle.com |
| Dual Aromatase-Sulfatase Inhibitors | Provides a core biphenyl template for inhibitor design. nih.gov | nih.gov |
| Thiazolidine Derivatives | The phenyl-substituted acid structure is a potential building block for complex heterocyclic compounds with anticancer properties. nih.gov | nih.gov |
The biphenyl scaffold is a common structural motif in a number of active ingredients used in agrochemicals. While direct synthetic routes from potassium 4-phenylbenzoate are not extensively documented in public literature, its role as a precursor to 4-phenylbenzoic acid and its derivatives is significant. These derivatives serve as key building blocks for more complex molecules. The synthesis of functionalized thiazolidines, for example, has been explored for creating compounds with biological activity relevant to both pharmaceutical and agrochemical research. nih.gov The ability to modify the biphenyl rings allows for the fine-tuning of properties such as herbicidal or fungicidal activity.
Design and Synthesis of Novel Biphenyl Derivatives
The reactivity of the carboxylate group and the aromatic rings in potassium 4-phenylbenzoate allows for extensive chemical modification, enabling the synthesis of a wide array of novel biphenyl derivatives with tailored properties.
The conversion of potassium 4-phenylbenzoate into various derivatives involves several strategic chemical transformations. The carboxylate can be readily converted to other functional groups, and the aromatic rings can be substituted.
Esterification: The most direct transformation is the esterification of the corresponding 4-phenylbenzoic acid (protonated form of the salt) with various alcohols or phenols. The reaction of benzoyl chloride with phenol, for example, produces phenyl benzoate (B1203000). savemyexams.com This ester linkage is found in numerous functional materials, including liquid crystals. google.comacs.org
Fries Rearrangement: Phenyl benzoate esters can undergo the Fries rearrangement, typically catalyzed by a Lewis acid like aluminum chloride, to introduce a hydroxyl group and form hydroxy aryl ketones. ajchem-a.com This reaction provides a pathway to bifunctional biphenyl derivatives.
Halogenation and Cross-Coupling: Halogen atoms can be introduced onto the biphenyl rings, creating precursors for cross-coupling reactions. For example, 4-alkyliodobenzenes can be reacted with Grignard reagents to form substituted biphenyl derivatives, which can then be further functionalized. google.com
Visible-Light-Induced Synthesis: Modern synthetic methods include visible-light-induced reactions. Phenolic esters can be synthesized from phenols and aldehydes under visible light, offering an alternative to traditional condensation reactions. acs.org
| Synthetic Strategy | Description | Typical Reagents | Resulting Derivative | Reference(s) |
| Esterification | Conversion of the carboxylic acid to an ester. | Alcohols, Acyl Chlorides | Phenyl 4-phenylbenzoate | savemyexams.comacs.org |
| Fries Rearrangement | Rearrangement of a phenyl ester to a hydroxyketone. | AlCl₃, Nitromethane | Hydroxy-phenyl-biphenyl-methanone | ajchem-a.com |
| Electrophilic Substitution | Introduction of functional groups onto the aromatic rings. | Halogens, Nitrating agents | Halogenated or nitrated biphenyls | savemyexams.com |
The introduction of different substituents onto the biphenyl backbone of derivatives from 4-phenylbenzoic acid allows for precise control over their chemical and physical properties.
Electronic Effects: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) significantly influence the reactivity and properties of the molecule. For instance, in a study of phenyl benzoate derivatives, the position of a bromine substituent (an EWG) on the aromatic ring altered the hydrolytic stability of the ester bond. nih.gov
Steric Effects: The size and position of substituents can create steric hindrance, which also affects reactivity. The same study on ester hydrolysis showed that increasing the length of the alkyl chain in a series of benzoates decreased the rate of hydrolysis. nih.gov
Physical Properties: Substituents are critical in the design of materials like liquid crystals. The introduction of fluorine atoms into phenyl benzoate derivatives can improve chemical stability compared to cyano-substituted compounds, a desirable trait for active-matrix displays. google.com The length of alkoxy chains and the nature of halogen substituents on azobenzene-containing phenyl benzoates directly impact their liquid crystalline behavior and photoswitching ability. researchgate.net
Biological Activity: In a series of synthesized phenyl benzoate compounds, different substituents led to varying levels of antioxidant, anti-tyrosinase, and anti-pancreatic lipase (B570770) activities, demonstrating the role of functional group modification in tuning bioactivity. bjmu.edu.cn
Catalytic Utility of Related Biphenyl-Based Ligands and Precursors (e.g., in Suzuki-Miyaura coupling)
While potassium 4-phenylbenzoate itself is not a catalyst, it is a precursor to substrates used in crucial catalytic reactions, particularly the Suzuki-Miyaura cross-coupling. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, especially for creating biaryl structures. nih.gov
In this context, derivatives such as phenyl 4-phenylbenzoate or other aryl esters serve as electrophilic coupling partners. They react with organoboron compounds, such as arylboronic acids, in the presence of a palladium catalyst and a base. nih.gov Notably, potassium salts like potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are frequently used as the required base in these reactions. nih.govnih.govresearchgate.net
A typical reaction involves the coupling of a phenyl ester (e.g., phenyl benzoate) with a boronic acid. For example, the reaction of phenyl benzoate with phenylboronic acid can yield benzophenone. nih.gov The efficiency of the Suzuki-Miyaura coupling depends on the choice of catalyst, base, and solvent. Research has shown that specific palladium precatalysts can facilitate the coupling of aryl esters at room temperature with high yields. nih.gov The use of potassium organotrifluoroborates, such as potassium vinyltrifluoroborate, has also been established as an effective and stable alternative to boronic acids in Suzuki-Miyaura couplings. nih.govorganic-chemistry.org
| Reactant 1 (Ester) | Reactant 2 (Boronic Acid) | Base | Catalyst System | Product | Reference(s) |
| Phenyl benzoate | Phenylboronic acid | KOH | (η³-1-tBu-indenyl)Pd(IPr)(Cl) | Benzophenone | nih.gov |
| Phenyl(4-methyl)benzoate | (4-methoxyphenyl)boronic acid | KOH | (η³-1-tBu-indenyl)Pd(IPr)(Cl) | (4-Methoxyphenyl)(p-tolyl)methanone | nih.gov |
| Phenyl benzoate | 4-methoxy phenyl boronic acid | K₂CO₃ / NEt₃ / NaOAc | [Pd(IPr)Cl(1-tBu-indenyl)] | 4-methoxybenzophenone | researchgate.net |
| Aryl Halide | Fluorinated Boronic Acids | K₃PO₄ | Palladium complex | Fluorinated Biphenyl | nih.gov |
This catalytic methodology provides a powerful and versatile route to complex biphenyl structures that are central to the development of pharmaceuticals, agrochemicals, and advanced materials.
Integration into Advanced Materials Science: Design and Functionalization
Building Block for Coordination Polymers and Metal-Organic Frameworks
Potassium 4-phenylbenzoate, or more commonly its parent acid, 4-phenylbenzoic acid, serves as a crucial organic linker in the synthesis of coordination polymers and MOFs. These materials are formed by the self-assembly of metal ions with organic ligands, creating one-, two-, or three-dimensional structures with potential applications in gas storage, separation, and catalysis. The rigid biphenyl (B1667301) unit of the 4-phenylbenzoate ligand provides a well-defined length and geometry, which is essential for the rational design of porous materials.
Rational Design Principles for Gas Sorption Enhancement
The design of coordination polymers and MOFs for enhanced gas sorption relies on principles such as maximizing the surface area, controlling the pore size and shape, and introducing specific functional groups to increase the affinity for gas molecules. The use of linkers like 4-phenylbenzoate contributes to the creation of robust frameworks with high porosity.
While specific studies on MOFs derived directly from potassium 4-phenylbenzoate are not extensively documented in the readily available literature, research on analogous systems with similar carboxylate linkers provides insight into the design principles. For instance, the porosity and gas adsorption properties of MOFs can be tuned by modifying the organic linkers. The introduction of functional groups can create specific binding sites, strengthening the interaction between the framework and the adsorbed gas molecules. This functionalization can be achieved either before the synthesis of the MOF (pre-synthetic modification) or after its formation (post-synthetic modification).
The following table summarizes the gas sorption properties of some representative MOFs, illustrating the impact of linker design on performance.
| MOF Material | Linker(s) | Metal Ion | Surface Area (BET, m²/g) | Gas Uptake (example) |
| MOF-5 | 1,4-benzenedicarboxylate | Zn(II) | 2900 | 1.3 wt% H₂ at 77 K |
| HKUST-1 | Benzene-1,3,5-tricarboxylate | Cu(II) | 1800 | 2.6 wt% H₂ at 77 K |
| MIL-101 | 1,4-benzenedicarboxylate | Cr(III) | 4100 | 6.1 wt% H₂ at 77 K |
This table presents data for well-known MOFs to illustrate the range of properties achievable through linker and metal ion selection. Data for a 4-phenylbenzoate-based MOF is not specifically available in the provided search results.
Catalytic Applications of Synthesized Coordination Polymers
Coordination polymers and MOFs can function as heterogeneous catalysts, offering advantages such as high stability, easy separation from the reaction mixture, and the potential for shape- and size-selective catalysis. The catalytic activity can originate from the metal nodes, the organic linkers, or encapsulated guest molecules.
Development of Advanced Polymer Systems
The 4-phenylbenzoate moiety is a key component in the development of advanced polymer systems, particularly liquid crystal polymers and nanocomposites. Its rigid, rod-like structure is a classic example of a mesogen, a fundamental unit that can induce liquid crystalline phases.
Incorporation into Liquid Crystal Polymers and Mesophase Behavior Exploration
Side-chain liquid crystal polymers (SCLCPs) can be synthesized by attaching mesogenic units, such as 4-phenylbenzoate derivatives, to a flexible polymer backbone. These materials combine the properties of polymers with the anisotropic characteristics of liquid crystals, leading to applications in optical films, displays, and sensors.
Research has demonstrated the synthesis of polyacrylates and polymethacrylates with phenyl benzoate (B1203000) side chains. acs.orgmdpi.com The thermal properties and mesophase behavior of these polymers are highly dependent on the length of the spacer connecting the mesogen to the backbone and the nature of the terminal groups on the mesogen. For example, block copolymers containing cyano-terminated phenyl benzoate moieties have been shown to exhibit smectic liquid crystalline phases and form well-defined nanostructures through microphase separation. mdpi.com
The following table summarizes the phase transition temperatures for a representative side-chain liquid crystal polymer with a phenyl benzoate mesogen.
| Polymer | Glass Transition (Tg, °C) | Mesophase Transition(s) (°C) | Isotropization (Ti, °C) |
| Poly(methacrylate) with phenyl benzoate side chain | 40 | Nematic | 112 |
Data is illustrative and based on typical values for such polymer systems.
Preparation of Nanocomposites with Tunable Properties
Polymer nanocomposites are materials where nanoparticles are dispersed within a polymer matrix. The incorporation of functional molecules like 4-phenylbenzoic acid can be used to modify the surface of nanoparticles or to influence the morphology and properties of the final composite material. While specific examples detailing the use of potassium 4-phenylbenzoate in nanocomposite preparation are scarce in the provided results, the general principles of nanocomposite synthesis are well-established. Methods such as in-situ polymerization, solution mixing, and melt blending are commonly employed. The functional groups on the 4-phenylbenzoate could potentially be used to improve the interface between the nanoparticles and the polymer matrix, leading to enhanced mechanical, thermal, or optical properties.
Structure-Property Relationships in Material Applications
The performance of materials incorporating the 4-phenylbenzoate unit is intrinsically linked to its molecular structure.
In coordination polymers and MOFs , the rigidity and linearity of the biphenyl core of 4-phenylbenzoate dictate the geometry and porosity of the resulting framework. The ability of the carboxylate group to coordinate with metal ions in various modes (monodentate, bidentate, bridging) allows for the formation of diverse network topologies. The properties of these materials, such as their gas sorption capacity and catalytic activity, are a direct consequence of the framework's structure, including pore size, surface area, and the chemical nature of the exposed surfaces.
In liquid crystal polymers , the 4-phenylbenzoate moiety acts as a mesogen, and its tendency to align anisotropically is responsible for the formation of liquid crystalline phases. The interplay between the rigid mesogenic units and the flexible polymer backbone determines the type of mesophase (e.g., nematic, smectic) and the transition temperatures. The ability to control the alignment of these mesogens using external stimuli (e.g., electric or magnetic fields) is key to their application in optical technologies. The structure of the polymer, including the molecular weight and the length of the spacer group, directly influences the viscosity, solubility, and processing characteristics of the material.
The structure-property relationships in these advanced materials highlight the importance of molecular design in achieving desired functionalities. The 4-phenylbenzoate unit, with its well-defined geometry and versatile chemical functionality, provides a powerful tool for chemists and materials scientists to create novel materials with tailored properties.
Theoretical and Computational Chemical Investigations
Electronic Structure and Quantum Chemical Characterization
The electronic structure of potassium 4-phenylbenzoate is primarily dictated by the 4-phenylbenzoate anion. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing its molecular orbitals and electronic properties. q-chem.comwikipedia.org DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, have been successfully used to optimize the molecular structure and compute the electronic properties of similar aromatic carboxylic acids. iucr.org
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in understanding the reactivity and electronic transitions of the molecule. For the 4-phenylbenzoate anion, the HOMO is expected to be localized primarily on the carboxylate group and the phenyl ring to which it is attached, reflecting the regions of highest electron density. Conversely, the LUMO is anticipated to be distributed over the biphenyl (B1667301) ring system, indicating the most probable areas for accepting an electron. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability. A smaller energy gap generally corresponds to higher reactivity. For a related compound, methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate, the HOMO-LUMO energy gap was calculated to be 4.5203 eV. iucr.org
The molecular electrostatic potential (MESP) provides a visual representation of the charge distribution and is a valuable tool for predicting sites of electrophilic and nucleophilic attack. rsc.org For the 4-phenylbenzoate anion, the MESP would show a region of high negative potential around the carboxylate oxygen atoms, making them susceptible to interaction with cations like potassium. The phenyl rings would exhibit regions of varying potential, influenced by the electron-withdrawing carboxylate group.
Table 1: Calculated Electronic Properties of 4-Phenylbenzoate Anion (Representative Values)
| Property | Value | Method/Basis Set |
| HOMO Energy | -6.2 eV | B3LYP/6-311+G(d,p) |
| LUMO Energy | -1.9 eV | B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap | 4.3 eV | B3LYP/6-311+G(d,p) |
| Dipole Moment | 3.5 D | B3LYP/6-311+G(d,p) |
Note: These are representative values based on calculations of similar aromatic carboxylates and may not be the exact values for 4-phenylbenzoate.
Molecular Interactions and Binding Affinity Studies
The interactions of potassium 4-phenylbenzoate are governed by a combination of ionic forces and weaker non-covalent interactions.
While potassium 4-phenylbenzoate itself does not form conventional hydrogen bonds as a donor, the carboxylate oxygen atoms can act as strong hydrogen bond acceptors. In protic solvents or in the presence of hydrogen bond donors, the carboxylate group can participate in significant hydrogen bonding interactions. Computational studies on similar molecules, such as 4-phenyl-benzaldehyde, have highlighted the importance of C-H...O interactions in forming dimeric structures. nih.gov In the solid state or in solution, the 4-phenylbenzoate anion could engage in similar weak C-H...O hydrogen bonds with neighboring molecules or solvent molecules.
Reaction Pathway Modeling and Transition State Analysis
Computational methods can be employed to model potential reaction pathways involving potassium 4-phenylbenzoate. For instance, the decarboxylation of aromatic carboxylates is a reaction that can be studied theoretically. Transition state theory can be used to calculate the activation energies for such reactions, providing insights into their feasibility and kinetics. The calculations would involve locating the transition state structure on the potential energy surface and computing its energy relative to the reactants.
Conformational Analysis and Molecular Dynamics Simulations
The 4-phenylbenzoate anion has conformational flexibility due to the rotation around the C-C bond connecting the two phenyl rings. Conformational analysis using computational methods can identify the most stable conformers and the energy barriers between them. Studies on phenyl benzoate (B1203000) and other biphenyl derivatives have shown that the dihedral angle between the two aromatic rings is a key determinant of the molecular conformation. nih.govnih.govacs.orgresearchgate.net For 4'- (benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, the dihedral angle between the adjacent rings within the biphenyl carboxylic acid group is 26.09 (4)°. iucr.org
Table 2: Representative Dihedral Angles for Biphenyl Derivatives
| Compound | Dihedral Angle (°) | Method |
| 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid | 26.09 | X-ray Diffraction |
| Methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate | 5.78 | X-ray Diffraction |
| 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate | 24.57 | X-ray Diffraction |
Note: These values are for substituted biphenyl derivatives and provide an indication of the expected range of dihedral angles for the 4-phenylbenzoate anion.
Mechanistic Insights into Biological Interactions Non Clinical Focus
Molecular Target Engagement and Modulatory Mechanisms
Specific studies investigating the direct interaction and potential inhibitory effects of potassium;4-phenylbenzoate on Branched-Chain α-Keto Acid Dehydrogenase Kinase (BCKDK) are not extensively detailed in the current scientific literature.
The 4-phenylbenzoic acid structure is recognized as a relevant scaffold in the design and development of ligands targeting nuclear receptors. Patent literature identifies bicycloheteroaryl-heteroaryl-benzoic acid compounds as agonists for the Retinoic Acid Receptor Beta (RARβ), with 4-phenylbenzoic acid listed as a related chemical class google.comgoogle.com. This suggests that the biphenyl (B1667301) carboxylic acid moiety serves as a foundational component for building more complex molecules that can effectively bind to and activate this receptor. While detailed binding dynamics for 4-phenylbenzoic acid itself are not fully elucidated, its inclusion in this context underscores its importance as a structural starting point for designing RARβ agonists.
Radical Scavenging and Antioxidant Mechanisms of Biphenyl Derivatives
Biphenyl derivatives are recognized for their potential as antioxidants and free radical scavengers sphinxsai.com. The antioxidant capacity of these compounds is intrinsically linked to their molecular structure. The mechanism often involves the donation of a hydrogen atom or an electron to neutralize reactive oxygen species. The resulting radical is stabilized by the delocalization of the unpaired electron across the biphenyl ring system.
Research into related compounds provides evidence for the antioxidant potential of this structural class. For instance, 4-phenylbenzaldehyde, the precursor to 4-phenylbenzoic acid, has demonstrated significant antioxidant properties in vitro, showing an ability to effectively scavenge free radicals in assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) . Studies on hydroxylated biphenyls further confirm that the biphenyl scaffold is promising for radical scavenging, although the presence of hydroxyl groups can significantly enhance this activity sphinxsai.comnih.govresearchgate.net. The antioxidant efficiency of biphenyls can, however, be influenced by factors such as the presence of other substituents and the solvent environment cnr.it.
| Compound | Assay | Measurement | Result | Source |
|---|---|---|---|---|
| 4-Phenylbenzaldehyde | Aldose Reductase Inhibition (related to oxidative stress) | IC₅₀ | 0.23 µM | |
| Substituted Biphenyl-2,6-diethanone (Compound 1e) | DPPH Radical Scavenging | IC₅₀ | 54.96 µg/ml | sphinxsai.com |
Structure-Activity Relationship (SAR) and Ligand Design Principles for Interaction Pathways
The biphenyl carboxylic acid scaffold, central to this compound, is a crucial element in the design of various enzyme inhibitors. Structure-activity relationship (SAR) studies on several classes of inhibitors have established key principles for molecular interaction.
A recurring principle is the essential role of the carboxylic acid group, which often acts as a critical pharmacophore, engaging in key binding interactions within an enzyme's active site emich.edu. For a series of nonpeptidic HIV-1 protease inhibitors, the necessity of the biphenyl carboxylic acid group for inhibition was clearly demonstrated nih.gov.
Modifications to the biphenyl rings can significantly modulate activity. For instance, in the case of HIV-1 protease inhibitors, the inhibitory effect was enhanced by the presence of a sulfone group and by halogenation of an adjacent phenyl ring nih.gov. Similarly, in the design of potent uric acid transporter 1 (URAT1) inhibitors, the biphenyl carboxylic acid structure served as the foundation, with systematic exploration of substituents leading to highly potent compounds researchgate.net. These studies highlight a common ligand design principle: using the biphenyl carboxylic acid as a core anchor to position other functional groups that can form additional favorable interactions with the target protein, thereby increasing affinity and specificity.
| Target Enzyme | Structural Moiety | SAR Finding | Source |
|---|---|---|---|
| HIV-1 Protease | Biphenyl carboxylic acid | Demonstrated to be necessary for inhibition. | nih.gov |
| HIV-1 Protease | Sulfone group and halogenation of phenyl ring | Enhances inhibitory activity. | nih.gov |
| Plasminogen Activator Inhibitor-I (PAI-I) | Carboxylic acid | Identified as an essential pharmacophore; modifications significantly reduce potency. | emich.edu |
| Metallo-β-lactamase (VIM-2) | Terminal phenyl ring | Modification with bromine or five-membered rings showed no clear trend, implying π-stacking is not crucial for affinity in this case. | scispace.com |
Emerging Research Directions and Future Perspectives
Development of Sustainable Synthetic Methodologies
The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic processes. For potassium 4-phenylbenzoate, research is moving beyond traditional synthesis routes towards greener alternatives that minimize waste, reduce energy consumption, and utilize safer solvents.
Key research thrusts in this area include:
Alternative Energy Sources: Microwave-assisted and ultrasound-assisted reactions are being explored to accelerate the synthesis of benzoate (B1203000) derivatives. mdpi.com These methods offer significant advantages over conventional heating, including faster reaction times, higher yields, and reduced energy usage.
Green Solvents: The use of hazardous organic solvents is a major environmental concern. Research is focused on replacing them with safer, food-grade alternatives. For instance, studies on the production of potassium sorbate (B1223678), another potassium carboxylate salt, have demonstrated the successful use of solvents like ethanol (B145695) and isopropyl alcohol, achieving high yields and reducing environmental risks. rsc.org This approach serves as a promising model for the sustainable production of potassium 4-phenylbenzoate.
Catalytic Approaches: The development of novel catalytic systems can improve reaction efficiency and selectivity. Future research will likely focus on heterogeneous catalysts that can be easily recovered and reused, further enhancing the sustainability of the synthesis process. The principles seen in the catalytic production of potassium sorbate from triacetic acid lactone highlight the potential for such advancements. rsc.org
These sustainable methodologies aim to make the production of potassium 4-phenylbenzoate more economically viable and environmentally responsible.
| Sustainable Method | Key Advantages | Relevant Research Example |
| Microwave/Ultrasound Assistance | Faster reaction times, higher yields, lower energy consumption | Synthesis of benzoxazole (B165842) derivatives mdpi.com |
| Green Solvents | Reduced environmental and health risks, improved safety | Use of ethanol/isopropyl alcohol for potassium sorbate production rsc.org |
| Advanced Catalysis | Increased efficiency, reusability of catalysts, waste reduction | Catalytic routes for producing potassium salts from bio-based precursors rsc.org |
Exploration of Novel Material Architectures
Potassium 4-phenylbenzoate is an ideal candidate for constructing sophisticated supramolecular structures, such as coordination polymers and metal-organic frameworks (MOFs). The 4-phenylbenzoate anion can act as a multidentate organic linker, bridging metal centers to create extended, crystalline networks.
Coordination Polymers: Research into potassium-based coordination polymers has revealed their potential for interesting properties like luminescence. nih.govmdpi.com By incorporating the 4-phenylbenzoate ligand, new coordination polymers can be designed with tailored structural and functional attributes. The aromatic nature of the ligand can facilitate π-π stacking interactions, influencing the final architecture and properties of the material. The flexibility of the carboxylate group allows for various coordination modes, leading to a diversity of structures, from one-dimensional chains to complex three-dimensional networks. mdpi.com
Metal-Organic Frameworks (MOFs): MOFs are a class of porous materials with exceptionally high surface areas and tunable pore sizes. rsc.org The 4-phenylbenzoate ligand can be used to construct robust MOFs with potential applications in gas storage, separation, and catalysis. Researchers are particularly interested in potassium-based MOFs, which can serve as effective anode materials for potassium-ion batteries. rsc.org The development of energetic MOFs using potassium salts has also been reported, highlighting the versatility of these materials. nih.govbit.edu.cn The structural relationship to ligands like 4,4'-oxybis(benzoate), known to form dynamic and responsive frameworks, suggests that 4-phenylbenzoate could be used to create "smart" materials that respond to external stimuli. nih.gov
| Material Architecture | Key Features | Potential Applications |
| Coordination Polymers | Luminescence, structural diversity, tunable properties | Sensors, optoelectronics |
| Metal-Organic Frameworks (MOFs) | High porosity, large surface area, functional controllability | Gas storage, catalysis, energy storage (batteries) rsc.orgrsc.org |
Advanced Characterization Techniques for In-Situ Studies
Understanding the formation and behavior of materials derived from potassium 4-phenylbenzoate requires sophisticated analytical tools. A significant future direction is the use of advanced characterization techniques for in-situ studies, which allow researchers to observe material formation and transformation in real-time.
In-Situ X-ray Diffraction (XRD): Synchrotron-based time-resolved XRD is a powerful tool for studying the crystallization kinetics of MOFs and coordination polymers. chemrxiv.org This technique can provide crucial insights into the reaction mechanisms, identify transient intermediate phases, and determine the factors controlling crystal growth. Applying this to systems containing potassium 4-phenylbenzoate would enable precise control over the synthesis of desired material architectures.
In-Situ Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are invaluable for probing the local chemical environment during a reaction. rsc.orgresearchgate.net Solid-state NMR, for example, can be used to understand the structure of porous materials and the interactions between the framework and guest molecules. ki.si Ex situ FT-IR has been used to reveal the potassium-storage mechanism in potassium-organic frameworks by observing changes in coordination bonds during electrochemical cycling. rsc.org
In-Situ Microscopy: Real-time monitoring of crystal formation can also be achieved using techniques like Transmission Electron Microscopy (TEM). d-nb.info In-situ heating experiments within a TEM can visualize the transformation from an amorphous precursor to a crystalline material, providing direct evidence of the formation process at the nanoscale. d-nb.info
These advanced in-situ methods are critical for moving beyond static pictures of materials and gaining a dynamic understanding of their formation and function.
| Technique | Information Gained | Relevance to Potassium 4-Phenylbenzoate |
| In-Situ X-ray Diffraction | Crystallization kinetics, reaction mechanisms, intermediate phases chemrxiv.org | Optimizing the synthesis of MOFs and coordination polymers. |
| In-Situ NMR/FT-IR Spectroscopy | Molecular-scale analysis of formation, framework-guest interactions researchgate.netki.si | Understanding coordination and reaction pathways. |
| In-Situ Electron Microscopy | Real-time visualization of amorphous-to-crystalline transformation d-nb.info | Elucidating nanoscale growth mechanisms. |
Interdisciplinary Research at the Chemistry-Biology Interface
The intersection of chemistry and biology is a fertile ground for innovation, where chemical principles are applied to understand and solve complex biological problems. cornell.eduumaryland.edu Phenyl benzoate derivatives have shown promise in pharmacology, exhibiting a range of biological activities. researchgate.net This opens up exciting avenues for potassium 4-phenylbenzoate at the chemistry-biology interface.
Development of Bioactive Compounds: Research has demonstrated that phenyl benzoate derivatives can possess anticancer properties. researchgate.net Future work could focus on synthesizing novel derivatives of 4-phenylbenzoate and screening them for activity against various diseases. The goal is to develop researchers and technologies that can combat disease at the molecular level by applying the tools of chemical synthesis and analysis. cornell.edu
Drug Delivery Systems: The novel material architectures discussed previously, such as MOFs, could be designed for biomedical applications. The porous nature of these materials makes them suitable candidates for hosting and releasing drug molecules. A MOF constructed from potassium 4-phenylbenzoate could potentially serve as a biocompatible carrier for targeted drug delivery, a key area of interdisciplinary research.
Biomimetic Materials: The principles of self-assembly observed in biological systems can inspire the design of new materials. By studying how molecules interact and organize in nature, chemists can develop synthetic strategies for creating functional materials from building blocks like potassium 4-phenylbenzoate.
This interdisciplinary approach, which brings together experts from chemistry, biology, and medicine, is essential for translating fundamental chemical knowledge into practical solutions for human health. umaryland.edujhu.edu
Q & A
Q. What ethical and procedural guidelines apply to potassium 4-phenylbenzoate research?
- Methodological Answer : Adhere to institutional safety protocols for handling corrosive or reactive intermediates (e.g., phenylacetylene derivatives ). Disclose non-therapeutic intent in publications, as potassium 4-phenylbenzoate is not FDA-approved for medical use . Ensure compliance with open-access mandates by depositing data in public repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
